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Compound of Interest

Compound Name: Ytterbium nitride

CAS No.: 24600-77-9

Cat. No.: B1593723

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental

protocols for the doping of Gallium Nitride (GaN) with Ytterbium (Yb) for emerging spintronics

applications. This document outlines the synthesis of Yb-doped GaN thin films, their structural

and magnetic characterization, and the underlying physical principles.

Introduction to Yb:GaN for Spintronics
The field of spintronics aims to utilize the intrinsic spin of electrons, in addition to their charge,

for information processing and storage, offering a new paradigm for electronic devices. Diluted

magnetic semiconductors (DMSs) are a class of materials at the forefront of spintronics

research, where a small fraction of the host semiconductor's cations are replaced by magnetic

ions. Ytterbium (Yb) doped Gallium Nitride (GaN) has emerged as a promising DMS material,

exhibiting ferromagnetism at room temperature, a critical requirement for practical spintronic

devices. The partially filled 4f orbitals of Yb ions carry magnetic moments that can be aligned to

create a net magnetic moment in the GaN host.
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Data Presentation
Table 1: Ion Implantation Parameters for Yb:GaN

Parameter Value Reference

Ion Species Yb³⁺ [1]

Substrate GaN on Sapphire [1]

Implantation Energy 190 - 300 keV [1]

Ion Dose 1x10¹⁵ - 1x10¹⁶ ions/cm² [1]

Resulting Yb Concentration 0.05 - 3.38 at. % [1]

Post-Implantation Annealing 800 °C in N₂ atmosphere [1]

Table 2: Magnetic Properties of Yb:GaN

GaN Doping Type
Effective Magnetic
Moment (μB/Yb)

Saturation
Magnetization
(emu/cm³)

Reference

p-type 1.60 2.07 [2]

unintentionally-doped 1.24 1.58 [2]

n-type 0.59 0.76 [2]

Experimental Protocols
Protocol 1: Synthesis of Yb:GaN via Ion Implantation
This protocol describes the procedure for doping GaN thin films with Yb ions using ion

implantation.

1. Substrate Preparation:

Start with a high-quality, single-crystal GaN thin film grown on a suitable substrate, such as

sapphire (c-plane). The GaN layer is typically grown by Metal Organic Chemical Vapor

Deposition (MOCVD).[1]
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Clean the substrate ultrasonically in acetone, isopropanol, and deionized water for 10

minutes each, followed by drying with a nitrogen gun.

2. Ion Implantation:

Mount the GaN substrate in a high-vacuum ion implanter.

Set the Yb ion energy to a range of 190 keV to 300 keV. The choice of energy will determine

the projected range and depth profile of the implanted ions.[1]

Set the ion dose to be between 1x10¹⁵ and 1x10¹⁶ ions/cm². The dose will determine the

concentration of Yb dopants in the GaN lattice.[1]

During implantation, tilt the substrate by ~7° with respect to the ion beam to minimize

channeling effects.

3. Post-Implantation Annealing:

After implantation, the GaN crystal lattice will have sustained damage. A high-temperature

annealing step is crucial to repair this damage and electrically activate the Yb dopants.

Place the implanted sample in a tube furnace with a controlled nitrogen atmosphere.

Anneal the sample at 800 °C for a specified duration, typically 30 minutes.[1]

After annealing, allow the sample to cool down to room temperature slowly under the

nitrogen atmosphere to prevent thermal shock and oxidation.

Protocol 2: Characterization of Yb:GaN
1. Structural Characterization using X-ray Diffraction (XRD):

Objective: To confirm the crystalline quality of the Yb-doped GaN film and to check for the

presence of any secondary phases.

Instrument: A high-resolution X-ray diffractometer.

Procedure:
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Mount the sample on the diffractometer stage.

Perform a wide-angle 2θ-ω scan (e.g., from 20° to 80°) to identify the crystallographic

orientation and check for secondary phases. The GaN (0002) peak is expected around

34.5°.[3]

Perform a high-resolution rocking curve (ω-scan) of the GaN (0002) peak to assess the

crystalline quality (a narrower full width at half maximum, FWHM, indicates better quality).

2. Magnetic Characterization using SQUID Magnetometry:

Objective: To measure the magnetic properties of the Yb:GaN film, including the

magnetization as a function of magnetic field and temperature.

Instrument: A Superconducting Quantum Interference Device (SQUID) magnetometer.[4][5]

Procedure:

Mount a small piece of the Yb:GaN sample (typically a few millimeters in size) in a sample

holder (e.g., a gelatin capsule or a straw).[4]

Magnetization versus Magnetic Field (M-H) Measurement:

Set the temperature to room temperature (e.g., 300 K).

Apply a magnetic field sweeping from a large positive value to a large negative value

and back (e.g., -2 T to 2 T).

Record the magnetic moment at each field point. The resulting hysteresis loop will

indicate the presence of ferromagnetism.

Magnetization versus Temperature (M-T) Measurement:

Cool the sample down to a low temperature (e.g., 5 K) in zero magnetic field (Zero-

Field-Cooled, ZFC).

Apply a small magnetic field (e.g., 100 Oe).
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Measure the magnetic moment as the sample is warmed up to a temperature above the

expected Curie temperature (e.g., 400 K).

Cool the sample down again in the same magnetic field (Field-Cooled, FC) and

measure the magnetic moment during cooling. The separation between the ZFC and

FC curves can provide information about magnetic ordering.

3. Optical Characterization using Photoluminescence (PL) Spectroscopy:

Objective: To investigate the optical properties of the Yb-doped GaN and confirm the

incorporation of optically active Yb³⁺ ions.

Instrument: A photoluminescence spectroscopy setup.[6]

Procedure:

Mount the sample in a cryostat for low-temperature measurements (e.g., 10 K).

Use a suitable laser source for excitation, such as a He-Cd laser (325 nm), which is above

the bandgap of GaN.[6]

Focus the laser onto the sample using a microscope objective.

Collect the emitted light with the same objective and direct it to a spectrometer.

Record the PL spectrum. Look for the characteristic sharp emission lines corresponding to

the intra-4f transitions of Yb³⁺ ions, typically in the near-infrared region around 980 nm

(²F₅/₂ → ²F₇/₂ transition).[1]
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Caption: Experimental workflow for Yb:GaN synthesis and characterization.
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Yb³⁺ Ion
(Magnetic Moment)

Bound Magnetic Polaron (BMP)

sp-f exchange interaction

Localized Carrier
(e.g., hole)

FerromagnetismOverlapping Polarons

Click to download full resolution via product page

Caption: Proposed mechanism of ferromagnetism in Yb:GaN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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yb-doped-gan-in-spintronics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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